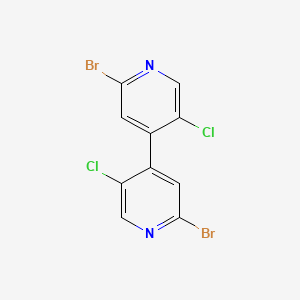

2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine

Description

BenchChem offers high-quality 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H4Br2Cl2N2 |

|---|---|

Molecular Weight |

382.86 g/mol |

IUPAC Name |

2-bromo-4-(2-bromo-5-chloropyridin-4-yl)-5-chloropyridine |

InChI |

InChI=1S/C10H4Br2Cl2N2/c11-9-1-5(7(13)3-15-9)6-2-10(12)16-4-8(6)14/h1-4H |

InChI Key |

JJVZCGUCTJCBOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Br)Cl)C2=CC(=NC=C2Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

The Modulated Landscape: Electronic Properties of Tetrahalogenated 4,4'-Bipyridine Derivatives

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. alkalimetals.com [alkalimetals.com]

- 3. Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of Triplet State Multidimensionality on Excited State Lifetimes of Bis-tridentate Ru(II) Complexes: A Computational Study | Division of Computational Chemistry [compchem.lu.se]

- 5. mdpi.com [mdpi.com]

- 6. Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. Substituted 2,2 ‘-Bipyridines by Nickel Catalysis: 4,4 ‘-Di-tert-butyl-2,2 ‘-bipyridine – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]

- 10. researchgate.net [researchgate.net]

- 11. escholarship.org [escholarship.org]

- 12. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Computational study on the luminescence quantum yields of terbium complexes with 2,2′-bipyridine derivative ligands - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. The electronic and solvatochromic properties of [Co(L)(bipyridine)2]+ (L = o-catecholato, o-benzenedithiolato) species: a combined experimental and computational study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Engineering Atropisomeric Complexity: A Technical Guide to 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine

The Strategic Imperative of Polyhalogenated Scaffolds

The synthesis of non-symmetrical, chiral 4,4'-bipyridines has historically been bottlenecked by the inherent symmetry and limited functionalization handles of the parent bipyridine core. However, the introduction of highly functionalized precursors like 2,2'-dibromo-5,5'-dichloro-4,4'-bipyridine has revolutionized this space. By strategically placing orthogonal halogens (bromine and chlorine) on the pyridine rings, chemists can exploit differential reactivities—specifically, halogen-metal exchange and directed ortho-metalation (DoM)—to break the molecule's symmetry[1].

As a Senior Application Scientist, I have observed that this desymmetrization generates stable atropisomers (axial chirality) that are highly sought after in asymmetric organocatalysis, the construction of chiral Metal-Organic Frameworks (MOFs), and targeted medicinal chemistry[1][2]. This whitepaper outlines the structural metrics, mechanistic workflows, and self-validating protocols required to harness this complex scaffold.

Structural Identity and Physicochemical Metrics

To ensure reproducibility in synthetic workflows, the precise structural parameters of the precursor must be established. The steric bulk of the halogens at the 2,2' and 5,5' positions restricts the rotation around the C4-C4' bond, laying the critical groundwork for stable atropisomerism once the molecule is further functionalized.

Table 1: Physicochemical Data of 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine

| Parameter | Specification |

| IUPAC Name | 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine |

| CAS Registry Number | 1227402-61-0[3] |

| SMILES String | ClC1=CN=C(Br)C=C1C2=CC(Br)=NC=C2Cl[3] |

| Molecular Formula | C10H4Br2Cl2N2[4] |

| Molecular Weight | 382.86 g/mol [4] |

| Storage Conditions | Cold-chain transport; Inert atmosphere (2-8°C)[3] |

Mechanistic Framework: Desymmetrization via Lithiation

The core utility of 2,2'-dibromo-5,5'-dichloro-4,4'-bipyridine lies in its capacity for selective lithiation. The choice of base, stoichiometry, and temperature strictly dictates the regiochemical outcome. Treatment with n-butyllithium (n-BuLi) can induce either a 3-mono-lithiation or a 3,5'-dilithiation[1]. The subsequent electrophilic trapping (e.g., with iodine, TMSCl, or organotin reagents) locks the conformation, yielding non-symmetrical chiral 4,4'-bipyridines[1].

Fig 1: Lithiation-driven desymmetrization workflow of 2,2'-dibromo-5,5'-dichloro-4,4'-bipyridine.

Self-Validating Experimental Protocol: Cryogenic Lithiation & Trapping

This protocol details the 3-mono-lithiation of 2,2'-dibromo-5,5'-dichloro-4,4'-bipyridine. To ensure scientific integrity, this workflow is designed as a self-validating system , incorporating critical checkpoints to verify intermediate formation before proceeding to the next step.

Step 1: System Preparation and Substrate Solvation

-

Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Dissolve 2,2'-dibromo-5,5'-dichloro-4,4'-bipyridine (1.0 eq) in anhydrous THF (0.2 M concentration).

-

Causality: Organolithium species are highly nucleophilic and basic; trace moisture or oxygen will instantly quench the carbanion, leading to unreacted starting material. THF is chosen as the solvent because its oxygen atoms coordinate the lithium cation, stabilizing the transition state during metalation.

-

Validation Checkpoint: The solution should be completely clear. A Karl Fischer titration of the THF must read <10 ppm water prior to substrate addition.

Step 2: Cryogenic Cooling and Lithiation

-

Action: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium. Add n-BuLi (1.1 eq, 1.6 M in hexanes) dropwise over 10 minutes[5].

-

Causality: The -78 °C temperature is non-negotiable. At higher temperatures, n-BuLi can act as a nucleophile, attacking the electron-deficient pyridine ring rather than acting as a base/metalating agent. Dropwise addition prevents localized concentration spikes, suppressing unwanted di-lithiation.

-

Validation Checkpoint: The reaction mixture typically transitions to a deep yellow/orange hue, indicating the formation of the highly conjugated lithiated intermediate. To self-validate, extract a 0.1 mL aliquot, quench in D₂O, and analyze via crude ¹H-NMR. The disappearance of the C3 proton signal confirms successful lithiation.

Step 3: Electrophilic Trapping

-

Action: Add the desired electrophile (e.g., a solution of I₂ in THF, 1.5 eq) dropwise at -78 °C. Maintain the temperature for 1 hour, then allow the system to slowly warm to room temperature[5].

-

Causality: Trapping at cryogenic temperatures ensures the electrophile reacts exclusively with the lithiated site before any structural rearrangement or proton abstraction from the solvent can occur.

-

Validation Checkpoint: The deep color of the lithiated intermediate will rapidly dissipate upon the addition of the electrophile, visually signaling the consumption of the carbanion.

Step 4: Quenching and Chromatographic Resolution

-

Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane, dry over MgSO₄, and concentrate. Resolve the atropisomers using chiral High-Performance Liquid Chromatography (HPLC) with a mobile phase of n-hexane/2-propanol (90:10 v/v) on an immobilized amylose-based column[2].

-

Causality: NH₄Cl provides a mild proton source that neutralizes excess base without degrading the newly functionalized bipyridine. Chiral HPLC is mandatory because the product is a racemic mixture of stable atropisomers that require a chiral microenvironment for separation.

Translational Applications: From MOFs to Oncology

The functionalized derivatives of 2,2'-dibromo-5,5'-dichloro-4,4'-bipyridine are not mere academic curiosities; they possess profound translational value across multiple disciplines.

Medicinal Chemistry & Oncology: The polyhalogenated nature of these scaffolds makes them exceptional halogen-bond (XB) donors. Research has demonstrated that specific functionalized 4,4'-bipyridines exhibit a strong capability to inhibit transthyretin (TTR) fibrillation in vitro[1]. Furthermore, iodinated derivatives (e.g., 3,3',5,5'-tetrachloro-2-iodo-4,4'-bipyridine) have shown significant antiproliferative activity against the A375 melanoma cell line while maintaining lower toxicity toward healthy BJ fibroblasts[2]. The stereoelectronic features of these atropisomers allow them to fit precisely into enzymatic pockets, utilizing halogen bonding to lock target proteins in inactive conformations[2].

Fig 2: Biological pathways of atropisomeric 4,4'-bipyridines in oncology and protein stabilization.

Materials Science: In the realm of materials science, the enantiopure fractions isolated via chiral HPLC serve as rigid, geometrically defined ligands for the synthesis of homochiral Metal-Organic Frameworks (MOFs)[5]. These MOFs are deployed in enantioselective separation and heterogeneous asymmetric catalysis, where the precise spatial arrangement of the bipyridine nitrogen atoms dictates the stereochemical outcome of the catalyzed reactions.

References

-

1227402-61-0 | 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine. BLD Pharm. 3

-

2,2'-dibromo-5,5'-dichloro-4,4'-bipyridine. Advanced ChemBlocks.4

-

Lithiation of Prochiral 2,2′-Dichloro-5,5′-dibromo-4,4′-bipyridine as a Tool for the Synthesis of Chiral Polyhalogenated 4,4′-Bipyridines. ACS Publications. 5

-

Convenient Access to Functionalized Non-Symmetrical Atropisomeric 4,4′-Bipyridines. ResearchGate. 1

-

Non-symmetrical chiral 4,4 -bipyridines obtained by desymmetrization of parent 4,4 -bipyridines. ResearchGate. 2

Sources

Unlocking Supramolecular Synthons: A Technical Guide to the Halogen Bonding Potential of 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine

Abstract

The strategic exploitation of non-covalent interactions is a cornerstone of modern crystal engineering, drug design, and materials science. Among these, the halogen bond, a highly directional and tunable interaction, has emerged as a powerful tool for the rational design of complex supramolecular architectures. This guide provides an in-depth technical exploration of the halogen bonding potential of a promising, yet under-explored, molecular scaffold: 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine. We will delve into the theoretical underpinnings that designate this molecule as a potent halogen bond donor, propose a viable synthetic strategy, and outline a comprehensive experimental and computational workflow for the characterization of its halogen bonding capabilities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced halogenated heterocycles in their respective fields.

Introduction: The Rise of the Halogen Bond

A halogen bond is a non-covalent interaction that occurs between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor).[1] This interaction, denoted as R-X···Y, where X is a halogen and Y is a Lewis base, is analogous to the more familiar hydrogen bond.[2] The key to understanding halogen bonding lies in the concept of the "σ-hole," a region of positive electrostatic potential located on the halogen atom opposite to the R-X covalent bond.[3][4][5] The magnitude of this positive potential, and thus the strength of the halogen bond, is influenced by the polarizability of the halogen (I > Br > Cl) and the electron-withdrawing nature of the R group.[6][7]

The highly directional nature and tunable strength of halogen bonds make them invaluable in crystal engineering for the construction of novel solid-state materials and in drug design for enhancing ligand-protein interactions.[8][9][10] Polyhalogenated aromatic systems are particularly intriguing as they offer multiple sites for halogen bonding, enabling the formation of intricate and robust supramolecular assemblies.

This guide focuses on the largely untapped potential of 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine (CAS No. 1227402-61-0)[11][12] as a versatile halogen bond donor. The strategic placement of both bromine and chlorine atoms on the electron-deficient bipyridine core suggests a molecule with multiple, distinct σ-holes, paving the way for complex and programmable self-assembly.

Molecular Architecture and Synthetic Considerations

The structure of 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine presents a unique combination of halogen bond donors. The bromine atoms at the 2 and 2' positions and the chlorine atoms at the 5 and 5' positions are expected to have distinct electronic properties, and therefore, different halogen bonding strengths.

Proposed Synthetic Pathway

While a specific, detailed synthesis for 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine is not extensively documented in the literature, a plausible synthetic route can be extrapolated from related transformations of halogenated bipyridines. A potential approach could involve the selective lithiation and subsequent halogenation of a suitable precursor. For instance, a strategy analogous to the lithiation of 2,2'-dichloro-5,5'-dibromo-4,4'-bipyridine could be envisioned, where careful control of stoichiometry and temperature would be crucial for achieving the desired substitution pattern.[13]

A generalized synthetic workflow is depicted below:

Caption: Proposed general synthetic workflow for 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine.

Theoretical Prediction of Halogen Bonding Potential

The halogen bonding capability of 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine can be predicted through computational modeling, primarily by analyzing the molecule's molecular electrostatic potential (MEP) surface.

The σ-Hole Concept and MEP Analysis

The formation of a covalent bond between a halogen atom and another atom (in this case, carbon) leads to an anisotropic distribution of electron density around the halogen.[3] This results in a region of lower electron density, and consequently a positive electrostatic potential, on the halogen atom along the extension of the covalent bond.[4][5] This region of positive potential is termed the σ-hole.[1]

For 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine, we anticipate the presence of four distinct σ-holes: two on the bromine atoms and two on the chlorine atoms. The magnitude of the positive potential (V_s,max) of these σ-holes will be influenced by the electronegativity of the halogen and the electron-withdrawing effect of the bipyridine ring. It is predicted that the bromine atoms will possess more positive σ-holes compared to the chlorine atoms, making them stronger halogen bond donors.

Computational Workflow for MEP Analysis

A robust computational workflow is essential for accurately predicting the halogen bonding propensity of the target molecule.

Caption: A typical computational workflow for predicting halogen bonding potential.

Table 1: Predicted Halogen Bond Donor Properties

| Halogen Atom | Position | Predicted V_s,max (arbitrary units) | Expected Halogen Bond Strength |

| Bromine | 2, 2' | +++ | Strong |

| Chlorine | 5, 5' | ++ | Moderate |

Note: The V_s,max values are qualitative predictions and would need to be quantified by actual calculations.

Experimental Validation of Halogen Bonding

Theoretical predictions must be substantiated by empirical evidence. A series of experiments can be designed to probe and characterize the halogen bonding interactions of 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine.

Co-crystallization with Halogen Bond Acceptors

The most definitive method for characterizing halogen bonds is through single-crystal X-ray diffraction (SCXRD) of co-crystals formed between the halogen bond donor and a suitable acceptor.[14][15][16] A variety of halogen bond acceptors can be screened, including pyridines, pyrazines, and other nitrogen-containing heterocycles.

Experimental Protocol: Co-crystallization Screening

-

Selection of Acceptors: Choose a diverse library of halogen bond acceptors with varying steric and electronic properties.

-

Solvent Screening: Dissolve stoichiometric amounts (e.g., 1:1, 1:2) of 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine and the chosen acceptor in a range of solvents (e.g., methanol, acetonitrile, chloroform).

-

Crystallization Methods: Employ various crystallization techniques such as slow evaporation, vapor diffusion, and cooling crystallization.

-

Crystal Harvesting and Analysis: Isolate suitable single crystals and analyze them using SCXRD.

X-ray Crystallographic Analysis

The resulting crystal structures will provide precise geometric data on the halogen bonds, including bond lengths and angles.[17] A halogen bond is typically identified when the distance between the donor (Br or Cl) and the acceptor atom is less than the sum of their van der Waals radii, and the R-X···Y angle is close to 180°.[18]

Table 2: Key Geometric Parameters for Halogen Bond Identification

| Parameter | Description | Ideal Value for Halogen Bonding |

| d(X···Y) | Distance between halogen and acceptor atom | < Sum of van der Waals radii |

| ∠(R-X···Y) | Angle between the covalent bond and the halogen bond | ~180° |

Spectroscopic Characterization in Solution

While X-ray crystallography provides solid-state evidence, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can be used to study halogen bonding in solution.[10][19][20] Changes in the chemical shifts of atoms near the interacting sites upon complexation can indicate the presence and strength of halogen bonds.[21]

Experimental Protocol: NMR Titration

-

Prepare a solution of the halogen bond acceptor in a suitable deuterated solvent.

-

Acquire a baseline NMR spectrum (e.g., ¹H, ¹³C, or ¹⁵N).

-

Perform a stepwise addition of a concentrated solution of 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine.

-

Monitor changes in chemical shifts of the acceptor's nuclei after each addition.

-

Analyze the titration data to determine the association constant (K_a), which provides a measure of the halogen bond strength in solution.

Potential Applications and Future Directions

The unique arrangement of four potential halogen bond donor sites on 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine opens up a wide range of possibilities for its application in:

-

Crystal Engineering: The directional nature of the halogen bonds can be exploited to construct novel 1D, 2D, and 3D supramolecular networks with tailored properties.

-

Drug Discovery: Incorporation of this scaffold into drug candidates could lead to enhanced binding affinity and selectivity for biological targets through the formation of specific halogen bonds with protein residues.[7][8]

-

Materials Science: The ability to form robust, self-assembled structures makes this molecule a candidate for the development of new functional materials, such as liquid crystals and organic conductors.

Future research should focus on the synthesis of this molecule and its derivatives, followed by a systematic investigation of its co-crystallization behavior with a wide array of halogen bond acceptors. Further computational studies could explore the cooperativity and competition between the different halogen bond donors within the molecule.

Conclusion

2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine stands out as a highly promising yet underutilized building block in supramolecular chemistry. Its tetra-halogenated structure, featuring both bromine and chlorine atoms, offers a rich platform for the formation of multiple, tunable halogen bonds. The combination of theoretical predictions and a well-defined experimental workflow, as outlined in this guide, will be instrumental in unlocking the full potential of this versatile molecule. The insights gained from such studies will undoubtedly contribute to the advancement of crystal engineering, drug discovery, and materials science.

References

-

Advances in the Computational Modeling of Halogen Bonds in Biochemical Systems. (URL not available)[8]

-

Computational Tools To Model Halogen Bonds in Medicinal Chemistry. ACS Publications. (2015-10-14). [Link][3]

-

Experimental and Theoretical Approaches for Characterizing Halogen Bonding. (URL not available)[14]

-

Computer Modeling of Halogen Bonds and Other σ-Hole Interactions. Chemical Reviews. (2016-02-03). [Link][1]

-

Computational Tools To Model Halogen Bonds in Medicinal Chemistry. PubMed. (2016-03-10). [Link][9]

-

Experimental and Theoretical Approaches for Characterizing Halogen Bonding. (2023-07-04). [Link][15]

-

Molecular Docking in Halogen Bonding. IntechOpen. (2018-07-11). [Link][22]

-

The Formation of σ-Hole Bonds: A Physical Interpretation. PMC. (2024-01-26). [Link][4]

-

Challenging the electrostatic σ-hole picture of halogen bonding using minimal models and the interacting quantum atoms approach. (2022-08-24). [Link][23]

-

Probing Halogen Bonds with Solid-State NMR Spectroscopy. Observation and Interpretation of J(77Se, 31P) Coupling. (2014-03-14). [Link][19]

-

Structural Examination of Halogen-Bonded Co-Crystals of Tritopic Acceptors. PMC. (URL not available)[24]

-

Probing halogen bonds using novel NMR methods. Faculty of Science - University of Ottawa. (2022-05-25). [Link][10]

-

Halogen bonding: the σ-hole. ResearchGate. (2006-08-23). [Link][5]

-

Halogen bonding and other σ-hole interactions: a perspective. RSC Publishing. (URL not available)

-

When it comes to halogen bonds, electrostatics aren't the σ-hole story. Chemistry World. (2018-01-02). [Link][25]

-

Pushing the Limits of Characterising a Weak Halogen Bond in Solution. Diva Portal. (URL not available)[2]

-

Supramolecular covalency of halogen bonds revealed by NMR contact shifts in paramagnetic cocrystals. PMC. (URL not available)[26]

-

¹³C and ¹⁹F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles. ResearchGate. (URL not available)[27]

-

Lithiation of Prochiral 2,2′-Dichloro-5,5′-dibromo-4,4′-bipyridine as a Tool for the Synthesis of Chiral Polyhalogenated 4,4'-Bipyridines. ACS Publications. (2013-07-10). [Link][13]

-

Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. PMC. (URL not available)[6]

-

¹³C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis. Journal of the American Chemical Society. (2004-03-13). [Link][20]

-

Evolution of halogen bonding interactions in a co-crystal system: X-ray diffraction under pressure in lab. IUCr Journals. (URL not available)[17]

-

Pushing the Limits of Characterising a Weak Halogen Bond in Solution. PMC. (2021-12-13). [Link][28]

-

1227402-61-0|2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine. BLDpharm. (URL not available)[12]

-

¹³C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis. Scholars' Mine. (2004-04-01). [Link][21]

-

Evaluation of 6‐Halogenated 2‐Pyridone Moieties as Halogen Bond Donors. (2025-10-18). [Link][29]

-

a catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals. RSC Publishing. (2023-05-11). [Link]

-

Halogen-Bonded Cocrystals of 1,3,5-Triiodo-2,4,6-trifluorobenzene and Structural Isomers of Benzoylpyridine. Crystal Growth & Design. (2022-05-17). [Link][16]

-

The Halogen Bond. Chemical Reviews. (2016-01-26). [Link][18]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. (2012-11-12). [Link][7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. uu.diva-portal.org [uu.diva-portal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Formation of σ-Hole Bonds: A Physical Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Halogenopyridinium Cations as Halogen Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Probing halogen bonds using novel NMR methods | Faculty of Science [uottawa.ca]

- 11. 2,2'-dibromo-5,5'-dichloro-4,4'-bipyridine 95% | CAS: 1227402-61-0 | AChemBlock [achemblock.com]

- 12. 1227402-61-0|2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine|BLD Pharm [bldpharm.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. jaoc.samipubco.com [jaoc.samipubco.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. journals.iucr.org [journals.iucr.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. "¹³C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solven" by Rainer Glaser, Naijun Chen et al. [scholarsmine.mst.edu]

- 22. Molecular Docking in Halogen Bonding | IntechOpen [intechopen.com]

- 23. digibuo.uniovi.es [digibuo.uniovi.es]

- 24. Structural Examination of Halogen-Bonded Co-Crystals of Tritopic Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chemistryworld.com [chemistryworld.com]

- 26. Supramolecular covalency of halogen bonds revealed by NMR contact shifts in paramagnetic cocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Pushing the Limits of Characterising a Weak Halogen Bond in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Solubility of 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine in organic solvents

The following technical guide details the solubility profile, handling protocols, and experimental applications of 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine (CAS: 1227402-61-0).

Executive Summary

2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine is a highly lipophilic, polyhalogenated heteroaromatic scaffold used primarily as an intermediate in the synthesis of functionalized 4,4'-bipyridine ligands for Metal-Organic Frameworks (MOFs) and organometallic catalysis.[1]

Due to its specific halogenation pattern (bromine at the ortho positions and chlorine at the meta positions relative to nitrogen), this molecule exhibits significant crystal lattice energy derived from halogen bonding and

Key Solubility Takeaways:

-

Primary Solvents (High Solubility): Dichloromethane (DCM), Chloroform (

), Tetrahydrofuran (THF). -

Process Solvents (Moderate/Hot Solubility): Toluene, Ethyl Acetate.

-

Anti-Solvents (Precipitation): Hexanes, Pentane, Water, cold Methanol.

Physicochemical Profile & Theoretical Basis

The solubility behavior of this compound is governed by the competition between its high lipophilicity (Calculated LogP

Structural Determinants[2][3][4][5][6]

-

Backbone: The 4,4'-bipyridine core is linear and symmetric, facilitating tight packing compared to the twisted 2,2'-bipyridine isomers.

-

Halogenation: The heavy halogen atoms (Br, Cl) increase molecular weight (MW: 382.87 g/mol ) and introduce polarizable surfaces that enhance London dispersion forces. The specific 2,2'-bromo substitution creates steric bulk near the nitrogen atoms, potentially hindering coordination but increasing solubility in chlorinated solvents relative to the non-halogenated parent.

Solubility Data Table

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM) | High (>50 mg/mL) | Extraction, Column Chromatography |

| Chlorinated | Chloroform ( | High (>50 mg/mL) | NMR Spectroscopy, Reaction Medium |

| Ethers | Tetrahydrofuran (THF) | High | Synthesis (Lithiation), Cross-coupling |

| Aromatics | Toluene | Moderate (High when hot) | Recrystallization, High-temp coupling |

| Esters | Ethyl Acetate | Moderate | TLC Mobile Phase, Co-solvent |

| Alkanes | Hexanes / Pentane | Insoluble | Anti-solvent for precipitation |

| Protic | Methanol / Ethanol | Low (Soluble when boiling) | Recrystallization (cooling induces crash-out) |

| Aqueous | Water | Insoluble | Aqueous workup (partitioning) |

Experimental Protocols

Protocol A: Standard Dissolution for NMR Analysis

-

Objective: Prepare a sample for

or -

Recommended Solvent: Deuterated Chloroform (

).[2][3] -

Rationale:

provides excellent solubility and prevents signal overlap in the aromatic region (compound signals typically appear >7.5 ppm).

Steps:

-

Weigh 10–15 mg of 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine into a clean vial.

-

Add 0.6 mL of

(99.8% D). -

Agitate gently; the solid should dissolve instantly or within seconds of sonication.

-

Transfer to an NMR tube. Note: If the solution is cloudy, filter through a cotton plug in a glass pipette.

Protocol B: Purification via Recrystallization

-

Objective: Purify crude material (e.g., post-synthesis) to remove oligomers or inorganic salts.

-

System: Ethanol (Solvent) / Chloroform (Co-solvent) or Toluene (Single solvent).

Workflow (Ethanol/Chloroform Method):

-

Place crude solid in a round-bottom flask.

-

Add a minimum amount of Chloroform to fully dissolve the solid at room temperature.

-

Heat the solution gently to 40°C.

-

Slowly add hot Ethanol dropwise.

-

Continue adding Ethanol until the solution becomes slightly turbid (cloud point).

-

Add 1–2 drops of Chloroform to clear the solution.

-

Remove from heat and allow to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.

-

Collect crystals via vacuum filtration and wash with cold Ethanol.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solvent selection based on the experimental goal (Synthesis, Purification, or Analysis).

Caption: Decision matrix for solvent selection based on experimental intent (Synthesis, Purification, or Analysis).

Synthesis & Application Context

Synthesis of the Core Scaffold

The synthesis of 2,2'-dibromo-5,5'-dichloro-4,4'-bipyridine typically involves the oxidative dimerization of 2-bromo-5-chloropyridine. This is performed using Lithium Diisopropylamide (LDA) in THF at -78°C, followed by treatment with an oxidant (e.g.,

-

Critical Insight: The starting material must be fully dissolved in THF before the addition of LDA to ensure homogeneous lithiation. The product's solubility in THF ensures it remains in solution during the reaction, preventing premature precipitation of mono-lithiated intermediates.

Downstream Functionalization

This molecule acts as a linchpin for "Click" chemistry or Stille/Suzuki couplings.

-

Selectivity: The C-Br bond at the 2-position is generally more reactive towards oxidative addition than the C-Cl bond at the 5-position.

-

Solvent Choice for Coupling: When performing Pd-catalyzed cross-coupling, Toluene or 1,4-Dioxane are preferred over DMF, as the bipyridine core can sometimes coordinate to Pd, and non-coordinating solvents (like Toluene) often improve catalyst turnover numbers (TON).

Safety & Handling (MSDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory).

-

Storage: Store under inert atmosphere (

or Ar) at 2–8°C. Light sensitive (halides can undergo photolytic cleavage over extended periods). -

Disposal: Dissolve in a combustible solvent (Acetone or DCM) and burn in a chemical incinerator equipped with an afterburner and scrubber (due to halogen content).

References

-

Lithiation of Prochiral 2,2′-Dichloro-5,5′-dibromo-4,4′-bipyridine as a Tool for the Synthesis of Chiral Polyhalogenated 4,4′-Bipyridines. Source: ACS Publications (Journal of Organic Chemistry) URL:[Link] (Note: Describes the lithiation chemistry and solubility context in THF for similar halogenated bipyridine isomers).

-

Synthesis of Polyhalogenated 4,4′-Bipyridines via a Simple Dimerization Procedure. Source: Molaid / Chemical Data URL:[Link] (Note: Confirms the CAS 1227402-61-0 and the use of THF/LDA for synthesis).

-

Efficient Synthesis of Halomethyl-2,2′-Bipyridines (General Bipyridine Solubility Context). Source: Organic Syntheses URL:[Link] (Note: Provides foundational protocols for handling and extracting bipyridine derivatives with DCM).

Sources

Structural Isomerism & Orthogonal Reactivity: A Technical Guide to Bipyridine Scaffolds

Executive Summary

This guide delineates the critical functional and structural divergences between the classical 2,2'-bipyridine (2,2'-bpy) and the highly functionalized 2,2'-dibromo-5,5'-dichloro-4,4'-bipyridine .

While 2,2'-bipyridine is the industry standard for metal chelation (cis-coordination), the halogenated 4,4'-bipyridine derivative serves a fundamentally different purpose: it is a linear, modular scaffold designed for step-wise architectural construction. Its value lies in its orthogonal reactivity —the ability to selectively functionalize specific sites (Bromine vs. Chlorine) sequentially, enabling the precision synthesis of Metal-Organic Frameworks (MOFs), organic semiconductors (OLEDs), and complex pharmaceutical intermediates.

Part 1: Structural Anatomy & Electronic Properties

The primary distinction between these molecules is topological. The linkage position of the pyridine rings dictates their geometry and, consequently, their application utility.

Comparative Topology

| Feature | 2,2'-Bipyridine | 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine |

| Linkage Position | C2–C2' (Ortho-Ortho) | C4–C4' (Para-Para) |

| Geometry | Bent / Chelating. Nitrogens can rotate to be cis (facing same side) to bind metals. | Linear / Bridging. Nitrogens are fixed on opposite sides (divergent). |

| Primary Function | Discrete Complexation. Forms stable 5-membered rings with metals (e.g., [Ru(bpy)₃]²⁺). | Network Assembly. Acts as a rod-like spacer connecting metal nodes in MOFs or polymer chains. |

| Electronic Character | Electron-neutral to slightly deficient. | Highly Electron-Deficient. Four halogens + two nitrogens create a strong electron-withdrawing core (n-type semiconductor behavior). |

The Halogen Advantage (The "Why")

The 2,2'-dibromo-5,5'-dichloro-4,4'-bipyridine molecule is not merely a "heavier" version of bipyridine; it is a latent chemical program .

-

C2-Bromine (α-position): Located adjacent to the nitrogen. The inductive effect of Nitrogen makes this position highly electrophilic. The C–Br bond is weaker (Bond Dissociation Energy ~68 kcal/mol) than C–Cl.

-

C5-Chlorine (β-position): Located meta to the nitrogen. This position behaves more like a standard aryl chloride. The C–Cl bond is stronger (~81 kcal/mol).

Implication: You can react the Bromines exclusively under mild conditions, leaving the Chlorines intact for a second, harsher reaction step. This is orthogonal functionalization .

Part 2: Synthetic Utility & Reactivity Pathways

The following diagram illustrates the divergent reactivity logic. 2,2'-bpy is typically used "as is" or functionalized symmetrically. The halogenated 4,4'-derivative is a platform for asymmetry.

Figure 1: Divergent workflows. 2,2'-bpy (Blue path) is a terminal ligand. The halogenated derivative (Red path) is a sequential building block.

Part 3: Experimental Protocol: Site-Selective Suzuki Coupling

Objective: Selectively arylate the C2-positions (Bromine) of 2,2'-dibromo-5,5'-dichloro-4,4'-bipyridine without disturbing the C5-Chlorines.

Scientific Rationale: The C2-position is activated by the adjacent Nitrogen (making it electron-poor and susceptible to oxidative addition by Pd). Bromine is a better leaving group than Chlorine. By controlling temperature and catalyst activity, we kinetically favor the C–Br insertion.

Materials

-

Substrate: 2,2'-dibromo-5,5'-dichloro-4,4'-bipyridine (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (2.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

-

Note: Avoid highly active catalysts like XPhos or Pd(dtbpf)Cl₂ at this stage, as they might activate the chloride.

-

-

Base: Na₂CO₃ (2.0 M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow

-

System Preparation (Inert Atmosphere):

-

Flame-dry a Schlenk flask or sealable reaction vial.

-

Cycle Argon/Vacuum 3 times.[1] Oxygen is the enemy of Pd(0) and will lead to homocoupling side products.

-

-

Reagent Loading:

-

Add the halogenated bipyridine (1.0 eq), boronic acid (2.2 eq), and Pd(PPh₃)₄ (0.05 eq) under a positive stream of Argon.

-

Add degassed 1,4-Dioxane (concentration ~0.1 M) and Na₂CO₃ solution.

-

-

The Kinetic Control (Crucial Step):

-

Heat the reaction to 60–70 °C .

-

Critical: Do NOT reflux at 100 °C yet. Refluxing in dioxane/water can provide enough energy to overcome the activation barrier for the C–Cl bond, leading to mixtures.

-

-

Self-Validating Check (TLC/NMR):

-

Monitor by TLC every 2 hours.

-

Endpoint: Disappearance of the starting material spot.

-

Validation: If the reaction is selective, you should observe a single major new spot. If you see multiple new spots, you are over-reacting (touching the Cl).

-

NMR Signature: The proton at C6 (adjacent to the Cl) will shift significantly if the Cl is substituted. If the Cl remains, the C6 proton shift changes only slightly due to remote electronic effects.

-

-

Workup:

-

Cool to room temperature. Dilute with EtOAc, wash with brine.

-

Purify via column chromatography (SiO₂).[1] The product (2,2'-diphenyl-5,5'-dichloro-4,4'-bipyridine) will be significantly more non-polar than the starting material if aryl groups are added.

-

Part 4: Applications in Drug Development & Materials[2]

2,2'-Bipyridine: The Bio-Inorganic Workhorse

-

Photodynamic Therapy (PDT): Ru(bpy)₃ derivatives are used as photosensitizers to generate singlet oxygen.

-

Metallopharmaceuticals: Used to stabilize metal cores in enzyme inhibitors.

Halogenated 4,4'-Bipyridine: The Structural Architect

-

MOF Linkers: The linear geometry allows this molecule to act as a "strut" in Metal-Organic Frameworks. The chlorines can be used to post-synthetically modify the pore environment (e.g., increasing hydrophobicity).

-

OLED Electron Transport: The halogenated core is electron-deficient.[2] When coupled with electron-rich amines (via the Br positions), it creates "Push-Pull" systems essential for organic light-emitting diodes.

-

Viologen Synthesis: Alkylation of the nitrogens generates viologens (pyridinium salts), which are electrochromic materials. The halogens allow tuning of the redox potential.

References

-

AChemBlock. (2026). Product Sheet: 2,2'-dibromo-5,5'-dichloro-4,4'-bipyridine (CAS 1227402-61-0).[3][4] Retrieved from

-

BenchChem. (2025).[1] Protocol: Selective Reactions of 3-Bromo-2-chloropyridine and Related Heterocycles. Retrieved from

-

Constable, E. C., & Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in its Own Lifetime.[5][6] Molecules, 24(21), 3951.[5] Retrieved from

-

ResearchGate. (2024). Convenient Access to Functionalized Non-Symmetrical Atropisomeric 4,4′-Bipyridines via Lithiation. Retrieved from

-

Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Chemical Science.[7] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ossila.com [ossila.com]

- 3. 2,2'-dibromo-5,5'-dichloro-4,4'-bipyridine 95% | CAS: 1227402-61-0 | AChemBlock [achemblock.com]

- 4. 1227402-61-0|2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine|BLD Pharm [bldpharm.com]

- 5. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]

- 6. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability of 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine Precursors

Foreword: The Criticality of Thermal Stability in Advanced Material Synthesis

In the landscape of modern materials science and pharmaceutical development, the reliability of precursor molecules is paramount. 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine stands as a pivotal building block for a diverse array of functional materials, from sophisticated metal-organic frameworks (MOFs) to novel therapeutic agents.[1][2] Its utility is intrinsically linked to its structural integrity under various processing conditions, particularly thermal stress. This guide provides a comprehensive examination of the thermal stability of 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine, offering field-proven insights for researchers, scientists, and professionals in drug development. Our focus is not merely on procedural steps but on the underlying causality that dictates experimental choices and interpretation of results, ensuring a robust and reliable application of this versatile precursor.

Understanding the Precursor: Synthesis and Potential Impurities

The thermal behavior of 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine is not solely an intrinsic property but is also influenced by its synthetic history. Various synthetic routes to halogenated bipyridines exist, often employing transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings.[3][4] A common strategy involves the homocoupling of a suitable 2-halopyridine precursor.[5][6]

Potential impurities that can arise from these synthetic pathways include:

-

Residual Catalysts: Traces of palladium or other transition metals can significantly alter the decomposition profile.

-

Unreacted Starting Materials: Incomplete reactions can leave behind mono-halogenated or un-halogenated bipyridine species.

-

Isomeric Byproducts: The formation of other bipyridine isomers (e.g., 3,3'- or 2,3'-bipyridines) is a possibility, each with a unique thermal stability profile.[7]

-

Solvent Residues: Trapped solvent molecules from purification steps can lead to initial mass loss at lower temperatures.

A thorough understanding of the synthetic route is the first step in predicting and interpreting the thermal stability of the final product.

Assessing Thermal Stability: A Methodological Deep Dive

The cornerstone of evaluating thermal stability lies in the application of thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9] These methods provide quantitative data on mass loss and heat flow as a function of temperature, respectively.

Experimental Workflow for Thermal Analysis

The following diagram outlines a robust workflow for the comprehensive thermal analysis of 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine precursors.

Caption: A comprehensive workflow for the thermal analysis of bipyridine precursors.

Detailed Experimental Protocols

Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 3-5 mg of the finely ground and dried 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to ensure an inert environment.

-

Temperature Program: Equilibrate at 30°C for 5 minutes, then ramp up to 600°C at a heating rate of 10°C/min.

-

-

Data Acquisition: Record the mass loss as a function of temperature.

Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).[10]

-

Sample Preparation: Accurately weigh 2-4 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Equilibrate at 30°C, then ramp up to a temperature just beyond the final decomposition event observed in the TGA at a rate of 10°C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

Interpreting the Data: A Quantitative and Qualitative Analysis

The data obtained from TGA and DSC analyses provide a detailed picture of the thermal stability of the precursor.

Quantitative Data Summary

The following table summarizes the kind of quantitative data that can be extracted from a typical thermal analysis of a halogenated bipyridine precursor.

| Parameter | Typical Value Range | Significance |

| TGA Onset Decomposition Temperature (Tonset) | 250 - 350 °C | The temperature at which significant mass loss begins. A primary indicator of thermal stability. |

| TGA Temperature of Maximum Decomposition Rate (Tmax) | 300 - 400 °C | The peak of the first derivative of the TGA curve, indicating the point of fastest decomposition. |

| TGA Residual Mass at 600 °C | < 5% | Indicates the extent of volatilization or decomposition. A higher residual mass may suggest the formation of a char. |

| DSC Melting Point (Tm) | Varies | An endothermic peak corresponding to the solid-to-liquid phase transition. Purity can be assessed from the peak shape. |

| DSC Decomposition Enthalpy (ΔHdecomp) | Varies (Exothermic) | The heat released during decomposition. A large exothermic event can indicate a high-energy decomposition process.[11] |

Qualitative Interpretation of Thermal Events

-

Initial Mass Loss (TGA, <150°C): Often corresponds to the loss of residual solvent or adsorbed water. This should be minimal for a high-purity, properly dried sample.

-

Melting (DSC): A sharp endothermic peak indicates the melting of a crystalline solid. A broad peak may suggest the presence of impurities or an amorphous state.

-

Decomposition (TGA & DSC): The primary mass loss in the TGA curve, often accompanied by a sharp exothermic peak in the DSC curve, signifies the decomposition of the molecule. The complexity of the TGA curve (single vs. multiple steps) can provide clues about the decomposition mechanism.[12]

Mechanistic Insights: Potential Degradation Pathways

The thermal decomposition of halogenated aromatic compounds like 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine is a complex process. Based on studies of similar brominated compounds, the degradation is likely initiated by the cleavage of the weakest chemical bond.[13][14] In this molecule, the C-Br bonds are generally weaker than the C-Cl and C-C bonds.

A plausible degradation pathway can be hypothesized as follows:

Caption: A plausible initial step in the thermal degradation of the bipyridine precursor.

The initial homolytic scission of a carbon-bromine bond would generate a bipyridyl radical and a bromine radical.[15] These highly reactive species can then undergo a cascade of secondary reactions, including:

-

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules, if present.

-

Radical Recombination: Radicals can recombine to form higher molecular weight, polyaromatic structures, which may contribute to char formation.

-

Elimination of Halogenated Species: The decomposition can lead to the release of volatile byproducts such as HBr, HCl, and various brominated and chlorinated aromatic fragments.[13]

The presence of both bromine and chlorine atoms adds complexity, as their relative bond strengths and reactivities will influence the specific fragmentation patterns.

Conclusion and Best Practices

The thermal stability of 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine is a critical parameter that dictates its suitability for various applications. This guide has provided a comprehensive framework for understanding, evaluating, and interpreting its thermal behavior.

Key Takeaways for Researchers:

-

Purity is Paramount: The presence of impurities can significantly impact thermal stability. Always ensure the highest possible purity of the precursor material.

-

Comprehensive Analysis is Essential: Rely on a combination of TGA and DSC to obtain a complete picture of the thermal events.[9]

-

Inert Atmosphere is Crucial: Unless studying oxidative stability, conduct thermal analyses under an inert atmosphere like nitrogen to prevent unwanted side reactions.

-

Correlate with Structure: The positions and types of halogen substituents play a direct role in the thermal stability. Use this understanding to select or design precursors with optimal properties for your application.[16]

By adhering to these principles and employing the methodologies outlined in this guide, researchers and developers can ensure the reliable and effective use of 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine in their innovative work.

References

-

Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 65, 1-43. [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 65, 1-43. [Link]

-

Costes, A., et al. (2003). Thermal degradation of a brominated bisphenol a derivative. Aston Research Explorer. [Link]

-

Krasovska, M. V., et al. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. [Link]

-

Vogt, F. G., et al. (2021). Expanding the Solid Form Landscape of Bipyridines. Crystal Growth & Design, 21(11), 6355-6371. [Link]

-

Mandler, M. D., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters, 24(4), 799-803. [Link]

-

Friščić, T., & Jones, W. (2009). Summary of TGA experiments conducted on a number of samples with varied halide composition. ResearchGate. [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. ResearchGate. [Link]

-

Vogt, F. G., et al. (2022). Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation. Molecular Pharmaceutics, 19(3), 848-863. [Link]

-

Tong, M. L., et al. (2006). Investigations of Group 12 (IIB) Metal Halide/Pseudohalide-Bipy Systems: Syntheses, Structures, Properties, and TDDFT Calculations (Bipy = 2,2'-bipyridine or 4,4'-bipyridine). Inorganic Chemistry, 45(21), 8546-8556. [Link]

-

Organic Syntheses Procedure. (n.d.). Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). [Link]

-

Pomerantz, M., & Suer, J. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry, 67(2), 443-449. [Link]

-

Janiak, C., Deblon, S., & Wu, H. P. (1996). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications, 26(18), 3341-3349. [Link]

-

MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

-

Le-Lagadec, R., et al. (2012). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. Nature Protocols, 7(11), 2054-2063. [Link]

-

Kiehne, U., et al. (2007). Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction. Synthesis, 2007(07), 1061-1069. [Link]

-

Slideshare. (n.d.). TGA and DSC ppt. [Link]

-

PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]

-

Park, S., & Kim, Y. (2012). Bacterial Degradation of Aromatic Compounds. Journal of Industrial Microbiology & Biotechnology, 39(12), 1729-1738. [Link]

-

Devi, A. (2015). 'Old Chemistries' for new applications: Perspectives for development of precursors for MOCVD and ALD applications. ResearchGate. [Link]

-

Gonzalez, M., et al. (2013). Thermal stability and crystallochemical analysis for CoII-based coordination polymers with TPP and TPPS porphyrins. ResearchGate. [Link]

-

Weix Group. (n.d.). Substituted 2,2 '-Bipyridines by Nickel Catalysis: 4,4 '-Di-tert-butyl-2,2 '. [Link]

-

Buonomo, J. A., et al. (2015). Substituted 2,2 '-Bipyridines by Nickel Catalysis: 4,4 '-Di-tert-butyl-2,2 '. ResearchGate. [Link]

-

Schubert, U. S., et al. (2004). Synthesis of 2,2'-bipyridines : from versatile building blocks to sexy architectures and functional (nano)materials. ResearchGate. [Link]

-

Perez-Salvia, M., et al. (2020). Thermal degradation of formamidinium based lead halide perovskites into sym‑triazine and hydrogen cyanide observed by coupled thermogravimetry‑mass spectrometry analysis. Scientific Reports, 10(1), 1-8. [Link]

-

Sun, H., et al. (2012). Synthesis, Crystal Structure, and Thermal Decomposition Kinetics of the Complex of Ho 2,4-Dichlorobenzoic Acid and 2,2′-Bipyridine. ResearchGate. [Link]

-

Rojas-Poblete, M., et al. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Molecules, 29(22), 5035. [Link]

-

Jacobs, M. J., & Hardie, M. J. (2012). 4,4′-{[(2,2′-Bipyridine)-5,5′-dicarbonyl]bis(azanediyl)}bis(1-methylpyridin-1-ium) bis[hexafluoridophosphate(V)] acetonitrile disolvate. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 7), o2095. [Link]

-

Boeckmann, J., & Näther, C. (2014). Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II). Acta Crystallographica Section C: Structural Chemistry, 70(Pt 12), 1124-1129. [Link]

-

Desai, T., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. [Link]

Sources

- 1. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]

- 5. Substituted 2,2 ‘-Bipyridines by Nickel Catalysis: 4,4 ‘-Di-tert-butyl-2,2 ‘-bipyridine – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]

- 6. researchgate.net [researchgate.net]

- 7. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 8. TGA and DSC ppt | PPTX [slideshare.net]

- 9. azom.com [azom.com]

- 10. Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 14. Research Portal [researchportal.murdoch.edu.au]

- 15. research.aston.ac.uk [research.aston.ac.uk]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide: 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine as a Multifaceted Supramolecular Building Block

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine, a highly functionalized heterocyclic compound. We will explore its synthesis, unique structural characteristics, and its versatile role as a powerful building block in the field of supramolecular chemistry. The narrative focuses on the causal relationships between its molecular architecture and the predictable formation of complex, ordered assemblies, offering field-proven insights for its application in materials science and drug development.

Core Concepts: Molecular Architecture and Physicochemical Properties

2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine is a precisely substituted aromatic scaffold designed for predictable self-assembly. Its utility arises from the specific placement of four halogen atoms and two nitrogen atoms on a rigid bipyridine framework, which dictates the directionality and nature of intermolecular interactions.

The key to its function lies in its electronic and steric properties. The nitrogen atoms of the bipyridine core act as potent metal-chelating sites, a foundational interaction in coordination chemistry.[1] Concurrently, the electron-withdrawing nature of the pyridine rings creates regions of positive electrostatic potential (σ-holes) on the outer side of the covalently bonded halogen atoms.[2] This effect transforms the bromine and chlorine substituents into highly directional halogen bond donors, a critical interaction in modern crystal engineering.[3][4]

Furthermore, the bromine atoms at the 2,2'-positions introduce significant steric hindrance around the nitrogen coordination sites. This is not a flaw but a deliberate design feature, allowing for precise control over the geometry of resulting metal complexes and preventing uncontrolled polymerization.[5]

| Property | Value | Reference |

| IUPAC Name | 2,2'-dibromo-5,5'-dichloro-4,4'-bipyridine | [6] |

| CAS Number | 1227402-61-0 | [6] |

| Molecular Formula | C₁₀H₄Br₂Cl₂N₂ | [6] |

| Molecular Weight | 382.86 g/mol | [6] |

| Purity (Typical) | >95% | [6] |

| Appearance | Solid (powder/crystalline) |

Synthesis and Purification: A Strategic Approach

The synthesis of polyhalogenated bipyridines requires precise control of reactivity to achieve the desired substitution pattern. While multiple pathways to substituted bipyridines exist, a highly effective strategy for molecules like 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine involves a metalation-electrophilic trapping sequence on a suitable precursor.[5] This approach provides regiochemical control that is often difficult to achieve through direct halogenation.

Below is a representative protocol adapted from established methodologies for related polyhalogenated bipyridines.[5]

Experimental Protocol: Synthesis via Lithiation and Electrophilic Trapping

Causality Behind Choices:

-

Anhydrous THF: Essential to prevent quenching of the highly reactive organolithium intermediate.

-

Low Temperature (-78 °C to -60 °C): Critical for controlling the kinetics of the reaction. It ensures selective deprotonation or halogen-lithium exchange while preventing side reactions and decomposition of the lithiated species.

-

n-BuLi: A strong, non-nucleophilic base ideal for generating the organolithium intermediate. The stoichiometry is crucial; using a slight excess can lead to multiple lithiation events.[5]

-

Electrophilic Trap (e.g., I₂, Br₂): The chosen electrophile is introduced after the lithiated species is formed to install the desired halogen at the activated position.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, two-necked round-bottomed flask under an inert nitrogen atmosphere, dissolve the tetrahalogenated 4,4'-bipyridine precursor (e.g., a dichlorodibromo isomer) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -60 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (n-BuLi, typically 1.3 M in hexanes) dropwise via syringe. The stoichiometry must be carefully calculated (e.g., 1.4 equivalents) to favor monofunctionalization.[5] Stir the mixture at -60 °C for 15-30 minutes.

-

Electrophilic Quench: Cool the reaction further to -78 °C. Slowly add a solution of the chosen electrophilic halogen source (e.g., bromine or iodine in THF) dropwise.

-

Warm-up and Quench: Allow the reaction to slowly warm to ambient temperature. Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to consume any excess halogen, followed by water.[5]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (2 x 15 mL).

-

Workup: Combine the organic phases, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the final product.

Caption: Synthetic workflow for halogenated bipyridines.

A Versatile Toolkit for Supramolecular Assembly

The true power of 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine lies in its ability to engage in multiple, highly directional noncovalent interactions simultaneously. This allows for the rational design of complex 1D, 2D, and 3D supramolecular architectures.

Metal Coordination: The Bipyridine Core

The 2,2'-bipyridine moiety is a classic and robust chelating ligand, capable of coordinating to a wide range of transition metals.[1] This interaction is fundamental to the construction of:

-

Coordination Polymers: One-dimensional chains or more complex networks where the bipyridine ligand bridges metal centers.

-

Metal-Organic Frameworks (MOFs): Highly porous, crystalline materials with applications in gas storage, separation, and catalysis.[7][8] The bipyridine unit can be incorporated as a structural linker within the MOF, often with its nitrogen sites left open for post-synthetic metalation and catalytic activity.[1][7]

The 2,2'-bromo substituents play a crucial role by sterically shielding the nitrogen atoms, which can enforce specific coordination numbers and geometries on the metal center, providing a powerful tool for structural control.

Halogen Bonding: The Peripheral Control Elements

Halogen bonding is a directional noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile (a halogen bond acceptor).[3] This interaction is analogous to hydrogen bonding in terms of its strength and directionality, making it invaluable for crystal engineering.[9]

-

Donor Strength: In 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine, both bromine and chlorine atoms can act as halogen bond donors. Due to its higher polarizability, bromine is generally a stronger donor than chlorine, allowing for potential selectivity when designing co-crystals with multiple acceptor sites.

-

Directionality: The interaction is highly linear (R-X···A angle is ~180°), enabling the precise and predictable assembly of molecules into tapes, sheets, or 3D networks.[4] This building block can form robust halogen-bonded organic frameworks (XOFs).[3]

Caption: Key interaction modes of the building block.

From Building Block to Functional Material: Experimental Design

The rational design of a supramolecular material involves selecting the building block and complementary molecules (co-formers) to achieve a target architecture through self-assembly.

Protocol: Formation of a Halogen-Bonded Co-crystal

Rationale: This protocol aims to create a crystalline solid held together primarily by halogen bonds. The choice of a co-former with strong halogen bond acceptor sites (e.g., another pyridine or a diamine) is critical. Slow evaporation is used to allow for the thermodynamic formation of a well-ordered single crystal, which is essential for structural analysis.

Step-by-Step Methodology:

-

Component Selection: Choose a halogen bond acceptor molecule (Co-former A). A good candidate would be a molecule with accessible lone pairs, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or a simple pyridine.

-

Stoichiometry: Weigh equimolar amounts of 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine and Co-former A.

-

Dissolution: Dissolve both components in a suitable solvent in which they are both soluble. Chloroform or dichloromethane are often good choices for halogen bonding studies. Gentle warming may be required.

-

Crystallization: Transfer the solution to a small, clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at room temperature.

-

Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor using a pipette or by decanting the solvent.

-

Analysis: Immediately analyze the crystals using Single-Crystal X-ray Diffraction (SC-XRD) to determine the three-dimensional structure and confirm the presence and geometry of the halogen bonds.

Characterization of Supramolecular Assemblies

The validation of a supramolecular structure requires a suite of analytical techniques.

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the precise atomic arrangement in a crystalline solid. It provides unequivocal proof of the supramolecular connectivity, including the bond lengths and angles of metal coordination, halogen bonds, and π-stacking distances.[5][10]

-

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material and to match it with the structure determined from a single crystal.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure and purity of the synthesized building block in solution.[11] It can also be used to study association in solution, although interactions are much weaker than in the solid state.

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the resulting supramolecular material and to detect the loss of included solvent molecules.[7]

Caption: From synthesis to structural validation.

Applications and Future Outlook

The ability to construct highly ordered, functional materials from 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine opens avenues for numerous applications:

-

Advanced Materials: The use of this building block in MOFs can lead to materials with tailored porosity for selective gas separation (e.g., CO₂ over N₂) or heterogeneous catalysis.[7][8]

-

Organic Electronics: Bipyridine-based structures are used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).[12][13] The defined structure allows for tuning of electronic properties.

-

Drug Development: The principles of halogen bonding are increasingly recognized in drug design for improving ligand-protein binding affinity and specificity. Understanding how to build with halogenated scaffolds can inform the design of more potent and selective pharmaceutical agents.

The future of this field lies in harnessing multiple noncovalent interactions in a synergistic fashion. By combining metal coordination with halogen bonding and π-stacking using precisely designed building blocks like 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine, researchers can move beyond simple structures to create complex, multi-component systems with emergent properties and advanced functionalities.

References

-

Guilloteau, R., et al. (2013). Lithiation of Prochiral 2,2′-Dichloro-5,5′-dibromo-4,4′-bipyridine as a Tool for the Synthesis of Chiral Polyhalogenated 4,4′-Bipyridines. ACS Publications. [Link]

-

Manna, K., et al. (n.d.). A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites. Chemical Communications (RSC Publishing). [Link]

-

Bloch, E. D., et al. (2010). Metal Insertion in a Microporous Metal-Organic Framework Lined with 2,2′-Bipyridine. ACS Publications. [Link]

-

Organic Syntheses Procedure. (n.d.). Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). Organic Syntheses. [Link]

-

Krivorotova, O. S., et al. (2023). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. MDPI. [Link]

-

Krivorotova, O. S., et al. (2023). A Series of Metal-Organic Frameworks with 2,2'-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. PubMed. [Link]

-

Lewis, J. E., et al. (2012). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. PubMed. [Link]

-

ResearchGate. (2026). Halogen bonding in supramolecular chemistry: From molecular components to assembled structures. ResearchGate. [Link]

-

Osakada, K., et al. (1991). Structure of 5,5'-dibromo-2,2'-bipyridine. IUCr Journals. [Link]

-

ResearchGate. (2026). Metalations on 2,2′‐bipyridine‐functionalized metal–organic frameworks for catalytic platforms. ResearchGate. [Link]

-

MDPI. (2020). Halogen Bonding in the Complexes of Brominated Electrophiles with Chloride Anions: From a Weak Supramolecular Interaction to a Covalent Br–Cl Bond. MDPI. [Link]

-

Janiak, C., et al. (n.d.). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications. [Link]

-

Zhang, H., et al. (2015). Formation of Halogen Bond-Based 2D Supramolecular Assemblies by Electric Manipulation. ACS Publications. [Link]

-

Weix Group. (n.d.). Substituted 2,2 '-Bipyridines by Nickel Catalysis: 4,4 '-Di-tert-butyl-2,2 '. University of Wisconsin-Madison. [Link]

-

ResearchGate. (n.d.). Structure of (M)-5,5′-dibromo-2,2′-dichloro-3-chalcogeno-4,4′-bipyridines 1–6. ResearchGate. [Link]

-

PubMed. (2003). Porphyrins linked directly to the 5,5' positions of 2,2'-bipyridine: a new supramolecular building block and switch. PubMed. [Link]

-

Cavallo, G., et al. (2021). Enantioseparation of 5,5′-Dibromo-2,2′-dichloro-3-selanyl-4,4′-bipyridines on Polysaccharide-Based Chiral Stationary Phases. PMC. [Link]

-

Science.gov. (n.d.). supramolecular building blocks: Topics. Science.gov. [Link]

-

Chakraborty, P., et al. (n.d.). Molecular Co-Assembly of Two Building Blocks Harnesses Both their Attributes into a Functional Supramolecular Hydrogel. Wiley Online Library. [Link]

-

PMC. (2025). 4,4′-{[(2,2′-Bipyridine)-5,5′-dicarbonyl]bis(azanediyl)}bis(1-methylpyridin-1-ium) bis[hexafluoridophosphate(V)] acetonitrile disolvate. PMC. [Link]

-

ResearchGate. (n.d.). 4,4′-{[(2,2′-Bipyridine)-5,5′-dicarbonyl]bis(azanediyl)}bis(1-methylpyridin-1-ium) bis[hexafluoridophosphate(V)] acetonitrile disolvate. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enantioseparation of 5,5′-Dibromo-2,2′-dichloro-3-selanyl-4,4′-bipyridines on Polysaccharide-Based Chiral Stationary Phases: Exploring Chalcogen Bonds in Liquid-Phase Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Halogen Bonding in the Complexes of Brominated Electrophiles with Chloride Anions: From a Weak Supramolecular Interaction to a Covalent Br–Cl Bond [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2,2'-dibromo-5,5'-dichloro-4,4'-bipyridine 95% | CAS: 1227402-61-0 | AChemBlock [achemblock.com]

- 7. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

- 8. mdpi.com [mdpi.com]

- 9. Formation of Halogen Bond-Based 2D Supramolecular Assemblies by Electric Manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. 5,5'-Dibromo-2,2'-bipyridyl | 15862-18-7 [chemicalbook.com]

- 12. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Safe Handling of 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine

Introduction: 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine (CAS No. 1227402-61-0) is a halogenated heterocyclic compound that serves as a critical building block in advanced chemical synthesis.[1] Its rigid bipyridyl core, functionalized with both bromine and chlorine atoms, makes it a precursor of significant interest in the development of novel ligands, functional materials, and potentially, pharmaceutical agents. The electronic properties imparted by the halogen substituents are leveraged in applications ranging from catalysis to the construction of complex supramolecular architectures.[2][3]

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of this compound. It is intended for researchers, chemists, and drug development professionals who may work with this or structurally related substances. As a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, this guide synthesizes data from structurally analogous halogenated bipyridines to establish a robust and conservative safety protocol. The underlying principle is that the shared bipyridine framework and the presence of multiple halogen atoms necessitate a cautious approach, assuming potential for irritation and toxicity based on related structures.[4][5][6]

Hazard Identification and Classification

Based on an analysis of related halogenated bipyridines, 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine should be handled as a hazardous substance. The primary hazards are associated with irritation and potential acute toxicity. The GHS (Globally Harmonized System) classifications for structurally similar compounds suggest that this molecule should be treated with a corresponding level of caution.

Anticipated GHS Classification Summary:

| Hazard Class | Category | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][7] | Warning[4] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[4][7] | Warning[4] |

| Acute Toxicity, Oral | Category 4 (Assumed) | H302: Harmful if swallowed.[5] | Warning[5] |

This classification is extrapolated from data on analogous compounds and should be used for risk assessment until specific data for CAS 1227402-61-0 becomes available.

Physical and Chemical Properties

Precise experimental data for 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine is limited. The table below includes known data for the target compound and relevant data from close structural analogs to provide a frame of reference for researchers.

| Property | Value | Source / Note |

| Molecular Formula | C₁₀H₄Br₂Cl₂N₂ | Advanced ChemBlocks[1] |

| Molecular Weight | 382.86 g/mol | Advanced ChemBlocks[1] |

| CAS Number | 1227402-61-0 | Advanced ChemBlocks[1] |

| Appearance | Solid, Powder (Anticipated) | Based on analogs[4][8] |

| Melting Point | Not Available | Data for 4,4'-Dibromo-2,2'-bipyridine is 138 °C.[4] |

| Solubility | Not Available | Assume low solubility in water and solubility in common organic solvents. |

| Purity | ≥95% | Advanced ChemBlocks[1] |

Protocols for Safe Handling and Storage

A systematic approach is essential to mitigate the risks associated with handling this powdered chemical. The following protocols are designed as a self-validating system to ensure user safety.

Engineering Controls: The Primary Barrier

The primary defense against exposure is to control the chemical at its source.

-

Causality: Halogenated organic compounds in powdered form can be easily aerosolized during handling (e.g., weighing, transferring). Inhalation is a primary route of exposure that must be eliminated.

-